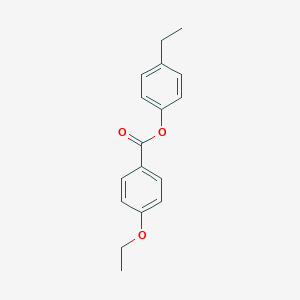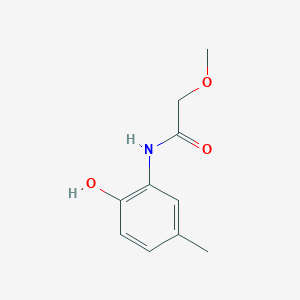
N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide, also known as HMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMA is a derivative of acetaminophen, a widely used analgesic and antipyretic drug. HMA has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel drugs.
Wirkmechanismus
The exact mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and inflammatory pain. N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide has also been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide is its potent analgesic and anti-inflammatory properties. This makes it a promising candidate for the development of novel pain medications. However, there are also some limitations associated with N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide. For example, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects. Additionally, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide. One area of interest is the development of novel pain medications based on N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide. Researchers are also interested in further exploring the mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide and its potential therapeutic applications in other disease conditions. Additionally, studies are needed to determine the safety and efficacy of N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide in humans.
Synthesemethoden
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide involves the reaction of 2-hydroxy-5-methylacetanilide with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide as the final product. The synthesis of N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the primary areas of research has been in the field of pain management. N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide has been found to exhibit potent analgesic properties, making it a promising candidate for the development of novel pain medications.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
N-(2-hydroxy-5-methylphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C10H13NO3/c1-7-3-4-9(12)8(5-7)11-10(13)6-14-2/h3-5,12H,6H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
IFWKRGGSUBWLSX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)


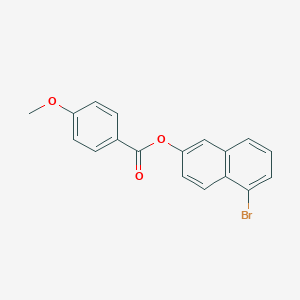
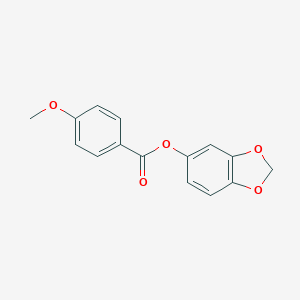
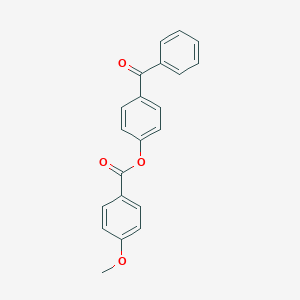
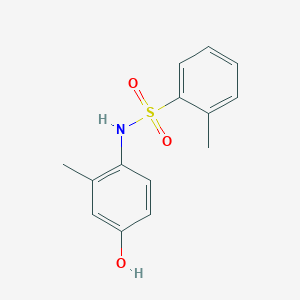


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
